molecular formula C6H10N2O2 B1217625 5-Ethyl-5-methylhydantoin CAS No. 5394-36-5

5-Ethyl-5-methylhydantoin

Cat. No.: B1217625
CAS No.: 5394-36-5
M. Wt: 142.16 g/mol
InChI Key: VSJRBQDMBFFHMC-UHFFFAOYSA-N
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Description

5-Ethyl-5-methylhydantoin: is a heterocyclic organic compound with the molecular formula C6H10N2O2. It is a derivative of hydantoin, characterized by the presence of an ethyl and a methyl group attached to the nitrogen atoms in the imidazolidine-2,4-dione ring. This compound is known for its stability and has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethyl-5-methylhydantoin can be synthesized through the Bucherer-Bergs reaction, which involves the condensation of an amino acid with potassium cyanate and ammonium carbonate. The reaction typically proceeds under mild heating conditions to facilitate the formation of the hydantoin ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process often includes steps such as purification through recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Ethyl-5-methylhydantoin can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: 5-Ethyl-5-methylhydantoin is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its stability makes it a valuable intermediate in chemical reactions.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for studying the behavior of hydantoin derivatives in biological systems.

Medicine: this compound has been investigated for its potential therapeutic applications, including its use as an anticonvulsant and muscle relaxant. Its derivatives are explored for their efficacy in treating neurological disorders.

Industry: In industrial applications, this compound is used as a precursor for the synthesis of biocides and photosensitizers. It is also employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-methylhydantoin involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound’s effects on biological pathways are mediated through its ability to modulate the activity of key enzymes involved in metabolic processes.

Comparison with Similar Compounds

    5-Methylhydantoin: Similar structure but lacks the ethyl group.

    5,5-Dimethylhydantoin: Contains two methyl groups instead of one ethyl and one methyl group.

    1-Methylhydantoin: Contains a single methyl group attached to the nitrogen atom.

Uniqueness: 5-Ethyl-5-methylhydantoin is unique due to the presence of both an ethyl and a methyl group, which imparts distinct chemical and physical properties. This structural variation influences its reactivity and stability, making it suitable for specific applications that other hydantoin derivatives may not fulfill.

Properties

IUPAC Name

5-ethyl-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJRBQDMBFFHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041368
Record name 5-Ethyl-5-methylhydantoin
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Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals
Record name 2,4-Imidazolidinedione, 5-ethyl-5-methyl-
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CAS No.

5394-36-5
Record name 5-Ethyl-5-methylhydantoin
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Record name 5-Ethyl-5-methylhydantoin
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Record name 5-Ethyl-5-methylhydantoin
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Record name 2,4-Imidazolidinedione, 5-ethyl-5-methyl-
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Record name 5-Ethyl-5-methylhydantoin
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Record name 5-ethyl-5-methylimidazolidine-2,4-dione
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Record name 5-ETHYL-5-METHYLHYDANTOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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